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Cat. No.: B115381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Carboxyphenylboronic acid (2-CPBA) is a bifunctional organic compound featuring both a

carboxylic acid and a boronic acid group positioned ortho to each other on a benzene ring. This

unique structural arrangement imparts versatile chemical properties, making it a valuable

building block in organic synthesis, medicinal chemistry, and materials science. This technical

guide provides a comprehensive overview of 2-CPBA and its corresponding anhydride, the

trimeric boroxine. It covers the compound's chemical and physical properties, synthesis, and

key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a

sensing moiety. This document is intended to serve as a detailed resource for researchers and

professionals in the field of drug development and chemical research.

Chemical and Physical Properties
2-Carboxyphenylboronic acid is a white to off-white crystalline solid.[1] Its dual functional

groups allow for hydrogen bonding, rendering it soluble in polar solvents such as water and

alcohols.[2] The commercial product often contains varying amounts of its anhydride, a trimeric

boroxine.[3][4]

Table 1: Physicochemical Properties of 2-Carboxyphenylboronic Acid
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Property Value Reference(s)

CAS Number 149105-19-1 [2]

Molecular Formula C₇H₇BO₄ [2]

Molecular Weight 165.94 g/mol [2]

Appearance
White to off-white crystalline

powder
[5]

Melting Point 162 °C [5]

pKa

pKa1 (carboxylic acid): ~3-4

(estimated), pKa2 (boronic

acid): ~8-9 (estimated)

[6][7]

Solubility
Soluble in polar solvents like

water and alcohols.
[2]

Note on pKa values: Specific experimentally determined pKa values for 2-
carboxyphenylboronic acid are not readily available in the surveyed literature. The provided

values are estimations based on the known pKa of benzoic acid and the general pKa range of

arylboronic acids. The ortho-substitution is known to affect acidity due to steric and electronic

effects, making direct correlation with isomers challenging.[6][7]

Note on Solubility: While qualitatively described as soluble in polar solvents, specific

quantitative solubility data (e.g., in g/100 mL at a given temperature) for 2-
carboxyphenylboronic acid in various solvents is not extensively reported in the available

literature.

Anhydride Form: Trimeric Boroxine
In the solid state and in non-aqueous solutions, 2-carboxyphenylboronic acid can exist in

equilibrium with its cyclic anhydride, a six-membered ring composed of alternating boron and

oxygen atoms known as a boroxine. This trimer is formed through the intermolecular

dehydration of three molecules of the boronic acid. The presence of this anhydride is common

in commercial samples of 2-CPBA.[3][4]
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The equilibrium between the monomeric acid and the trimeric boroxine is reversible and

influenced by the presence of water. In aqueous environments, the equilibrium shifts towards

the monomeric boronic acid form.

Caption: Equilibrium between 2-Carboxyphenylboronic Acid and its Trimeric Boroxine

Anhydride.

Experimental Protocol: Synthesis of Boronic Anhydrides
(General Procedure)
The formation of boroxines from boronic acids is typically achieved through dehydration.[5]

Materials:

Arylboronic acid

A suitable solvent (e.g., toluene)

Dean-Stark apparatus

Heating mantle

Condenser

Procedure:

Dissolve the arylboronic acid in the solvent in a round-bottom flask equipped with a Dean-

Stark apparatus and a condenser.

Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark

trap.

Continue refluxing until no more water is collected.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure to yield the boroxine.
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Synthesis of 2-Carboxyphenylboronic Acid
A practical synthesis of 2-carboxyphenylboronic acid involves the oxidation of 2-tolylboronic

acid using potassium permanganate in an aqueous basic solution.

Experimental Protocol: Synthesis of 2-
Carboxyphenylboronic Acid
Materials:

2-Tolylboronic acid

Potassium permanganate (KMnO₄)

Sodium hydroxide (NaOH)

Concentrated hydrochloric acid (HCl)

Deionized water

Celite

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Ice bath

Buchner funnel and filter paper

Procedure:

Dissolve 2-tolylboronic acid in an aqueous solution of sodium hydroxide in a round-bottom

flask.

Heat the solution to 50 °C with stirring.
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Prepare a solution of potassium permanganate in water.

Add the potassium permanganate solution portion-wise to the heated 2-tolylboronic acid

solution over a period of one hour, maintaining the temperature at 50 °C. The solution will

turn green.

After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional

three hours.

Cool the reaction mixture to 0 °C in an ice bath.

Carefully adjust the pH of the solution to 8 with concentrated hydrochloric acid.

Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂)

precipitate.

Further acidify the filtrate to pH 2 with concentrated hydrochloric acid at 0 °C to precipitate

the 2-carboxyphenylboronic acid.

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
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Caption: Workflow for the Synthesis of 2-Carboxyphenylboronic Acid.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity

assessment of 2-carboxyphenylboronic acid. The following table provides expected chemical
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shifts for 2-CPBA in DMSO-d₆, based on data for the analogous 3-carboxyphenylboronic acid.

[8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2-Carboxyphenylboronic Acid in

DMSO-d₆

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~13.0 (broad s) Singlet -COOH

~8.2 (broad s) Singlet -B(OH)₂

~7.5-8.3 (m) Multiplet Aromatic protons

¹³C ~168 Singlet C=O

~128-138 Multiplets Aromatic carbons

~135 (broad) Singlet C-B

Note: The chemical shift of the carbon attached to the boron atom is often broad and may be

difficult to observe directly.[8]

Experimental Protocol: NMR Data Acquisition
Instrumentation:

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR or 20-50 mg for ¹³C

NMR into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Gently agitate the tube to ensure complete dissolution.

Data Acquisition:
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Lock the spectrometer's field frequency onto the deuterium signal of DMSO-d₆.

Optimize the magnetic field homogeneity by shimming.

Acquire the spectra using standard pulse programs.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ =

39.52 ppm for ¹³C).[9]

Crystal Structure
While a definitive single-crystal X-ray structure of 2-carboxyphenylboronic acid is not readily

available in the surveyed literature, studies on its isomers, such as 4-carboxyphenylboronic

acid, reveal extensive hydrogen bonding networks in the solid state.[10] The molecules

typically form dimers through hydrogen bonding between the carboxylic acid groups, and these

dimers are further connected through hydrogen bonds involving the boronic acid moieties.

Applications in Drug Development and Research
Suzuki-Miyaura Cross-Coupling Reactions
2-Carboxyphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone

of modern organic synthesis, particularly for the construction of biaryl and substituted aromatic

compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition

of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic

acid to the palladium center, and reductive elimination to form the new C-C bond and

regenerate the Pd(0) catalyst.
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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-
Carboxyphenylboronic Acid with an Aryl Halide
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Materials:

2-Carboxyphenylboronic acid

Aryl halide (e.g., 4-bromoanisole)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent system (e.g., toluene/ethanol/water)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a round-bottom flask, add the aryl halide (1.0 equivalent), 2-carboxyphenylboronic acid
(1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3

equivalents).

Purge the flask with an inert gas.

Add the degassed solvent system.

Heat the reaction mixture to reflux with vigorous stirring for the required time, monitoring the

reaction progress by TLC or GC.

After completion, cool the reaction to room temperature.

Perform an aqueous work-up: dilute with an organic solvent, wash with water and brine, and

dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.

Chemical Sensors
The boronic acid moiety of 2-CPBA can reversibly bind with 1,2- and 1,3-diols, a property that

is widely exploited in the development of chemical sensors, particularly for saccharides like

glucose.[11] This interaction forms a cyclic boronate ester. When coupled with a signaling

mechanism, such as a change in fluorescence or an electrochemical response, this binding

event can be used for the quantitative detection of the target diol.

The mechanism of glucose sensing by phenylboronic acid involves the reversible formation of

a boronate ester with the diol functionalities of the glucose molecule. This binding event can be

transduced into a measurable signal.

Phenylboronic Acid
(PBA)

Reversible Binding

Glucose (Diol)

Boronate Ester
Complex

Signal Transduction
(e.g., Fluorescence Change)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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